Thiophosphoryl fluoride

Description

BenchChem offers high-quality Thiophosphoryl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophosphoryl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

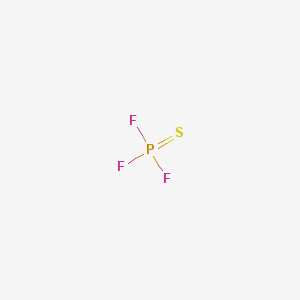

Structure

3D Structure

Properties

CAS No. |

2404-52-6 |

|---|---|

Molecular Formula |

F3PS |

Molecular Weight |

120.04 g/mol |

IUPAC Name |

trifluoro(sulfanylidene)-λ5-phosphane |

InChI |

InChI=1S/F3PS/c1-4(2,3)5 |

InChI Key |

LHGOOQAICOQNRG-UHFFFAOYSA-N |

SMILES |

FP(=S)(F)F |

Canonical SMILES |

FP(=S)(F)F |

Other CAS No. |

2404-52-6 |

Origin of Product |

United States |

Foundational & Exploratory

Thiophosphoryl Fluoride (PSF3): A Comprehensive Technical Guide to its Molecular Structure, Bonding, and Experimental Characterization

Introduction

Thiophosphoryl fluoride (PSF3) is an inorganic molecular gas with the chemical formula PSF3.[1] First synthesized in 1888, this compound is of significant interest due to its unique chemical properties and tetrahedral geometry.[1] It is a colorless gas that is highly reactive and spontaneously flammable in air, burning with a characteristically cool flame.[1] The study of thiophosphoryl fluoride provides valuable insights into the nature of bonding involving pentavalent phosphorus, particularly the interplay between highly electronegative fluorine atoms and the thiophosphoryl (P=S) group. This technical guide provides an in-depth exploration of the molecular structure, bonding, and experimental characterization of PSF3, tailored for researchers, scientists, and professionals in drug development who may encounter or utilize such compounds in their work.

Molecular Structure and Bonding

The molecular geometry of thiophosphoryl fluoride is a distorted tetrahedron with the phosphorus atom at the center.[1] This structure has been determined with high precision through gas-phase electron diffraction and microwave spectroscopy.[1][2] The central phosphorus atom is bonded to three fluorine atoms and one sulfur atom. The presence of the sulfur atom, which is double-bonded to the phosphorus, and the three highly electronegative fluorine atoms creates a molecule with a significant dipole moment of 0.640 Debye.[1][3]

The bonding in PSF3 can be understood through a combination of valence bond theory and molecular orbital theory. The phosphorus atom is considered to be sp3 hybridized, forming four sigma (σ) bonds with the three fluorine atoms and the sulfur atom. The phosphorus-sulfur double bond is composed of one σ bond and one pi (π) bond. The π bond is formed by the overlap of a d-orbital from the phosphorus atom with a p-orbital from the sulfur atom. This pπ-dπ back-bonding is a key feature of phosphoryl and thiophosphoryl compounds and contributes to the stability and reactivity of the molecule.[4]

The high electronegativity of the fluorine atoms has a significant impact on the bonding within the molecule. The P-F bonds are highly polar, with a significant partial positive charge on the phosphorus atom and partial negative charges on the fluorine atoms. This polarity influences the bond lengths and angles within the molecule. The F-P-F bond angle is approximately 100.3°, which is smaller than the ideal tetrahedral angle of 109.5°.[1][2] This deviation can be attributed to the repulsion between the bulky P=S double bond and the P-F single bonds.

Quantitative Structural Data

The precise geometric parameters of thiophosphoryl fluoride have been determined through experimental techniques. The following table summarizes the key structural data obtained from gas-phase electron diffraction and microwave spectroscopy studies.

| Parameter | Value (from Gas Electron Diffraction) | Value (from Microwave Spectroscopy) |

| P=S Bond Length | 0.187 ± 0.003 nm[1] | 1.87 ± 0.03 Å[2] |

| P-F Bond Length | 0.153 ± 0.002 nm[1] | 1.53 ± 0.02 Å[2] |

| F-P-F Bond Angle | 100.3 ± 2°[1] | 100.3 ± 2°[2] |

Molecular Structure Visualization

Caption: Ball-and-stick model of the thiophosphoryl fluoride molecule with bond lengths.

Spectroscopic Characterization

The molecular structure and bonding of thiophosphoryl fluoride have been elucidated through various spectroscopic techniques. The primary methods employed are gas-phase electron diffraction, microwave spectroscopy, and vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gaseous state.[5][6] This method provides information about bond lengths, bond angles, and the overall molecular symmetry.

-

Sample Preparation: A pure sample of thiophosphoryl fluoride gas is introduced into a high-vacuum chamber. The pressure is maintained at a low level (typically 10⁻⁷ mbar) to ensure that the electron beam interacts with individual molecules.[5]

-

Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun and accelerated to a specific voltage.[5]

-

Interaction: The electron beam is directed to intersect with an effusive jet of the gaseous PSF3 sample. The electrons are scattered by the electrostatic potential of the atoms within the molecules.[5]

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). To compensate for the steep decline in scattering intensity with increasing angle, a rotating sector is often placed in front of the detector.[5]

-

Data Analysis:

-

The diffraction pattern is digitized, and the intensity of the scattered electrons is measured as a function of the scattering angle.

-

The experimental scattering intensity is converted into a molecular scattering curve by subtracting the atomic scattering background.

-

The molecular scattering curve is then Fourier transformed to generate a radial distribution curve (RDC).

-

The peaks in the RDC correspond to the internuclear distances within the molecule. By fitting a theoretical model of the molecule's geometry to the experimental RDC, precise bond lengths and angles can be determined.[5]

-

Caption: A simplified workflow for determining molecular structure using Gas-Phase Electron Diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[7][8] For a molecule to be microwave active, it must possess a permanent dipole moment, which is the case for PSF3.[1][3] The analysis of the rotational spectrum provides highly accurate values for the moments of inertia, from which the molecular geometry can be derived.

-

Sample Introduction: A sample of gaseous PSF3 is introduced into a waveguide sample cell at low pressure.[9][10]

-

Microwave Radiation: The sample is irradiated with microwave radiation from a source such as a klystron or a backward-wave oscillator. The frequency of the radiation is swept over a specific range.[7][9]

-

Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the PSF3 molecule, the radiation is absorbed. The transmitted radiation is detected by a crystal detector.[9][10]

-

Spectrum Generation: The absorption signal is amplified and recorded as a function of the microwave frequency, generating the rotational spectrum.[9][10]

-

Data Analysis:

-

The frequencies of the absorption lines in the spectrum are precisely measured.

-

These frequencies are then assigned to specific rotational transitions (e.g., J=0 → J=1, J=1 → J=2).

-

From the frequencies of the transitions, the rotational constants (A, B, C) of the molecule are determined.

-

The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and angles. By analyzing the rotational constants for different isotopic species of the molecule (e.g., with ³²S, ³³S, and ³⁴S), a complete and highly accurate molecular structure can be determined.[2]

-

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[11] The infrared spectrum of thiophosphoryl fluoride shows characteristic absorption bands corresponding to the stretching and bending vibrations of the P=S and P-F bonds.[1] These vibrational frequencies can be used to identify the molecule and provide insights into the strength of its chemical bonds. The reported infrared absorption bands for PSF3 are at 275, 404, 442, 698, 951, and 983 cm⁻¹.[1]

Synthesis and Reactivity

Synthesis of Thiophosphoryl Fluoride

Several methods have been reported for the synthesis of thiophosphoryl fluoride.

-

From Thiophosphoryl Chloride: A common laboratory preparation involves the fluorination of thiophosphoryl chloride (PSCl3) using a suitable fluorinating agent. One method involves heating arsenic trifluoride (AsF3) with PSCl3 in a sealed tube at 150 °C.[1] Another approach utilizes sodium fluoride (NaF) in acetonitrile.[1]

-

From Phosphorus Pentasulfide: Thiophosphoryl fluoride can also be prepared by heating phosphorus pentasulfide (P4S10) with lead(II) fluoride (PbF2) at 170 °C.[1] A high-yield reaction involves the reaction of P4S10 with hydrogen fluoride (HF).[1]

-

High-Pressure Synthesis: Under high pressure (1350 bar) and at 200 °C, phosphorus trifluoride (PF3) can react with hydrogen sulfide (H2S) to produce PSF3.[1]

Reactivity of Thiophosphoryl Fluoride

Thiophosphoryl fluoride is a reactive molecule, and its chemistry is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-F bonds.

-

Hydrolysis: It reacts slowly with water to produce hydrogen sulfide (H2S), phosphoric acid (H3PO4), and hydrofluoric acid (HF).

-

Oxidation: PSF3 burns spontaneously in air with a grayish-green flame, producing sulfur dioxide (SO2) and phosphorus pentoxide (P2O5).[1]

-

Nucleophilic Substitution: Thiophosphoryl fluoride undergoes nucleophilic substitution reactions, although these can be complex. For example, its reaction with dimethylamine yields dimethylaminothiophosphoryl difluoride, but also disproportionation products like hexafluorophosphate ([PF6]⁻) and dithiodifluorophosphate ([PS2F2]⁻) ions.[1][8]

Conclusion

Thiophosphoryl fluoride is a molecule of fundamental importance in inorganic chemistry, offering a clear example of a distorted tetrahedral geometry governed by the principles of VSEPR theory and the influence of highly electronegative substituents. The detailed characterization of its molecular structure and bonding through advanced experimental techniques like gas-phase electron diffraction and microwave spectroscopy has provided a precise understanding of its geometric parameters. This in-depth knowledge of its structure, combined with an understanding of its synthesis and reactivity, is crucial for researchers in various fields, including those in drug development who may utilize related fluorinated phosphorus compounds as building blocks or probes. The methodologies outlined in this guide provide a framework for the experimental investigation of such molecules, underscoring the synergy between experimental measurement and theoretical understanding in modern chemical science.

References

-

Thiophosphoryl fluoride - Wikipedia. [Link]

-

Rotational and Microwave Spectroscopy - Fiveable. [Link]

-

Gas electron diffraction - Wikipedia. [Link]

- Reaction of Thiophosphoryl Fluoride & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 14A, 808-810.

-

Microwave Rotational Spectroscopy - Chemistry LibreTexts. [Link]

-

thiophosphoryl fluoride - Stenutz. [Link]

-

766 - thorpe asd rodger : thiophosphoryl fluoride. - RSC Publishing. [Link]

-

The Fluorination of Thiophosphoryl Trichloride - ACS Publications. [Link]

- Electron Diffraction by Gases. The Journal of Chemical Physics, 6(11), 695-702.

-

Rotational spectroscopy - Wikipedia. [Link]

- Microwave Spectra and Molecular Structures of POF3, PSF3, POCl3, and PSCl3. The Journal of Chemical Physics, 20(3), 528.

-

Thiophosphoryl fluoride | Wikipedia audio article - YouTube. [Link]

-

Gas-phase electron diffraction from laser-aligned molecules - UNL Digital Commons. [Link]

-

Microwave spectroscopy and rotational spectra | Molecular Physics Class Notes - Fiveable. [Link]

-

Electronic structure of the phosphoryl and thiophosphoryl bonds - SciSpace. [Link]

-

Experimental Setup of an Electron Diffraction Tube. [Link]

-

Microwave Spectroscopy - YouTube. [Link]

- New opportunities and emerging themes of research in microwave spectroscopy. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1861), 2847-2857.

-

L.1.6 Instrumentation for Microwave spectroscopy - YouTube. [Link]

-

Microwave Spectroscopy - Theory, Conditions and Selection rules - YouTube. [Link]

-

Microwave Spectroscopy - Internetchemistry. [Link]

-

Gas-phase molecular structures determined by electron diffraction - ResearchGate. [Link]

-

Extracting the electronic structure signal from X-ray and electron scattering in the gas phase. [Link]

-

Synthesis of thiophosphoryl fluoride 6(F). - ResearchGate. [Link]

-

Vibrational spectroscopy and multiphoton microscopy for label-free visualization of nervous system degeneration and regeneration - PubMed Central. [Link]

Sources

- 1. Thiophosphoryl fluoride - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. Microwave Spectroscopy [internetchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Thiophosphoryl Fluoride: A Comprehensive Technical Guide to Identification, Handling, and Application

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals on the identification, handling, and application of thiophosphoryl fluoride (SPF₃). As a highly reactive and versatile reagent, a thorough understanding of its properties and protocols is paramount for its safe and effective use in synthetic chemistry. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive and practical understanding.

Core Identification and Physicochemical Profile

Unambiguous identification is the foundation of all chemical workflows. Thiophosphoryl fluoride, a colorless and toxic gas, is definitively identified by its Chemical Abstracts Service (CAS) number.

| Compound Name | CAS Number |

| Thiophosphoryl fluoride | 2404-52-6[1][2] |

A comprehensive understanding of its physicochemical properties is essential for designing experiments and implementing appropriate safety measures.

| Property | Value | Reference |

| Molecular Formula | F₃PS | [1] |

| Molecular Weight | 120.04 g/mol | [2] |

| Appearance | Colorless gas or liquid | [1] |

| Melting Point | -148.8 °C | [1] |

| Boiling Point | -52.25 °C | [1] |

| Solubility | Reacts with water | [1] |

| Vapor Density | 4.906 g/L (as gas) | [1] |

The tetrahedral molecular structure of thiophosphoryl fluoride, with phosphorus at its center, is a key determinant of its reactivity.

Caption: Tetrahedral geometry of thiophosphoryl fluoride.

Analytical Characterization: Protocols and Insights

Accurate and reliable analytical methods are critical for verifying the identity and purity of thiophosphoryl fluoride. The following protocols are designed to provide robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the structural elucidation of thiophosphoryl fluoride, providing information about the phosphorus and fluorine environments.

¹⁹F NMR Spectroscopy Protocol:

-

Sample Preparation: Due to its gaseous nature, the sample must be handled in a sealed NMR tube suitable for condensed gases. This typically involves condensing a known amount of thiophosphoryl fluoride into the tube at low temperature (e.g., using liquid nitrogen).

-

Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe is required.

-

Experimental Parameters:

-

Solvent: No solvent is typically used for the pure gas; however, for solution-state NMR, an inert solvent like CDCl₃ can be used if the compound is derivatized.

-

Reference: An external standard, such as trifluoroacetic acid (TFA), is recommended.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Parameters: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Expected Spectrum: The ¹⁹F NMR spectrum will show a doublet due to the coupling between the three equivalent fluorine atoms and the single phosphorus atom.

³¹P NMR Spectroscopy Protocol:

-

Sample Preparation: Similar to ¹⁹F NMR, the sample is prepared by condensing the gas into a sealed NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer with a phosphorus probe is necessary.

-

Experimental Parameters:

-

Solvent: As with ¹⁹F NMR, no solvent is needed for the pure gas.

-

Reference: An external standard of 85% H₃PO₄ is commonly used.

-

Pulse Sequence: A proton-decoupled single-pulse experiment is typically employed to simplify the spectrum. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[3]

-

Acquisition Parameters: A sufficient relaxation delay (5x T₁) is crucial for accurate quantification.

-

-

Expected Spectrum: The ³¹P NMR spectrum will exhibit a quartet resulting from the coupling of the phosphorus nucleus with the three equivalent fluorine atoms. The wide chemical shift range of ³¹P NMR allows for excellent signal separation.[4]

Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy is an effective method for identifying the characteristic vibrational modes of thiophosphoryl fluoride.

Gas-Phase FTIR Protocol:

-

Sample Handling: A specialized gas cell with IR-transparent windows (e.g., KBr or NaCl) is required. The cell is first evacuated and then filled with a known pressure of thiophosphoryl fluoride gas.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the evacuated gas cell is collected first.

-

The sample spectrum is then recorded.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Expected Spectrum: The IR spectrum will show strong absorption bands corresponding to the P=S and P-F stretching vibrations. Characteristic vibrations are observed at 275, 404, 442, 698, 951, and 983 cm⁻¹.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of thiophosphoryl fluoride and identifying any volatile impurities.

GC-MS Protocol:

-

Sample Introduction: A gas-tight syringe is used to inject a known volume of the gas into the GC inlet. A split injection is often preferred to avoid overloading the column.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Parameters:

-

Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is a suitable choice for separating volatile, non-polar to moderately polar compounds.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial low temperature (e.g., 40 °C) held for a few minutes, followed by a ramp to a higher temperature (e.g., 250 °C) to ensure the elution of any less volatile impurities.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 30-200 is appropriate to detect the molecular ion and expected fragments.

-

-

Data Analysis: The retention time of the main peak is used for identification, and the integrated peak area provides a quantitative measure of purity. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be compared to library data for confirmation.

Caption: Workflow for the analytical characterization of thiophosphoryl fluoride.

Synthesis and Chemical Reactivity

Thiophosphoryl fluoride is typically synthesized through the fluorination of thiophosphoryl chloride (PSCl₃) using a suitable fluorinating agent. Its reactivity is characterized by the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in organic synthesis to introduce the thiophosphoryl moiety. However, it is important to note that thiophosphoryl fluoride is unstable in the presence of moisture.[1]

Safety and Handling: A Self-Validating System

Given its hazardous nature, a robust and self-validating safety protocol is non-negotiable when working with thiophosphoryl fluoride.

Hazard Identification

-

Toxicity: Thiophosphoryl fluoride is toxic if inhaled.

-

Corrosivity: It is corrosive to the respiratory tract and skin.

-

Reactivity: It reacts with water, steam, or acids to produce toxic vapors. It is also spontaneously flammable in air.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential.

-

Primary Containment: All manipulations of thiophosphoryl fluoride must be conducted within a certified fume hood. For larger quantities or prolonged use, a dedicated gas cabinet with a leak detection system is strongly recommended.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.

-

Personal Protective Equipment:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Neoprene or other suitable chemical-resistant gloves should be worn.

-

Respiratory Protection: For any non-routine operations or in case of a leak, a self-contained breathing apparatus (SCBA) is required.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

-

Storage and Handling

Proper storage and handling are critical to preventing accidents.

-

Cylinder Storage: Cylinders must be stored upright and securely strapped to a wall or bench.[5] They should be kept in a cool, dry, well-ventilated area away from heat sources and incompatible materials.

-

Segregation: Store thiophosphoryl fluoride away from acids, bases, and oxidizing agents.[6]

-

Material Compatibility: Use only stainless steel or other compatible materials for tubing and fittings.

Emergency Procedures

-

Inhalation: Move the victim to fresh air and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Spills and Leaks: Evacuate the area immediately. If it is safe to do so, shut off the source of the leak. Use appropriate respiratory protection and containment measures.

Applications in Drug Development and Medicinal Chemistry

The unique properties of the thiophosphoryl group make it a valuable moiety in medicinal chemistry. Thiophosphoryl fluoride serves as a key reagent for introducing this group into bioactive molecules.

Synthesis of Thiophosphate Prodrugs

A significant application of thiophosphoryl fluoride and related compounds is in the synthesis of thiophosphate prodrugs. The thiophosphate group can improve the pharmacokinetic properties of a drug, such as its solubility and membrane permeability.[7] The P=S bond in thiophosphates is generally more lipophilic than the P=O bond in phosphates, which can enhance cell penetration.

Modulation of Biological Activity

The replacement of a phosphate with a thiophosphate can modulate the biological activity of a molecule. For instance, oligonucleotide phosphorothioates, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are the basis of antisense therapies.[8] This modification increases the nuclease resistance of the oligonucleotide, prolonging its therapeutic effect.

Case Study: Antiviral and Anticancer Agents

Many antiviral and anticancer nucleoside analogues are administered as prodrugs to enhance their cellular uptake and subsequent phosphorylation to the active triphosphate form. The use of thiophosphate analogues can be a strategic approach to overcome resistance mechanisms or to improve the therapeutic index of these drugs.

Conclusion

Thiophosphoryl fluoride is a potent reagent with significant utility in synthetic and medicinal chemistry. Its effective and safe use is predicated on a comprehensive understanding of its identification, analytical characterization, and hazardous properties. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can confidently leverage the unique reactivity of thiophosphoryl fluoride to advance their scientific endeavors, particularly in the realm of drug discovery and development.

References

- Malet-Sanz, L., & Susanne, F. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 871–891.

-

American Chemical Society. (n.d.). Safe Handling of Compressed Gases in the Laboratory and Plant. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 1). Thiophosphoryl fluoride. In Wikipedia, The Free Encyclopedia. Retrieved December 13, 2023, from [Link]

-

Wikipedia contributors. (2023, November 29). Thiophosphate. In Wikipedia, The Free Encyclopedia. Retrieved December 13, 2023, from [Link]

- Padma, D. K., Vijayalakshmi, S. K., & Murthy, A. R. V. (1977). Reaction of Thiophosphoryl Fluoride & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 15A, 51-53.

-

Health and Safety Authority. (n.d.). Storage of Hazardous Chemicals in Laboratories. Retrieved from [Link]

- Zarei, M., & Jarrahpour, A. (2011). Examples of phosphorothioates with application in medicinal chemistry and industry. Journal of Sulfur Chemistry, 32(4), 357–376.

-

Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link]

-

InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiophosphoryl fluoride 6(F). Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental parameters for gas-phase measurements by FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Retrieved from [Link]

- Yoneyama, M., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.

- Ji, X., et al. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-634.

-

SpectraBase. (n.d.). Thiophosphoryl chloride - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studying Lipophilicity Trends of Phosphorus Compounds by 31P-NMR Spectroscopy: A Powerful Tool for the Design of P-Containing Drugs. Retrieved from [Link]

-

MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]

-

Chemical Instruments. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

ChemRxiv. (2023, April 11). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2006). Synthesis of phosphorothioates using thiophosphate salts. Retrieved from [Link]

-

PubMed. (2022, November 24). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development and Clinical Application of Phosphorus-Containing Drugs. Retrieved from [Link]

-

Kansas State University. (n.d.). Analysis of some volatile phosphorus compounds by gas-liquid chromatography. Retrieved from [Link]

-

ResearchGate. (2015, April). Phosphate and Thiophosphate Biphenyl Analogs as Steroid Sulfatase Inhibitors. Retrieved from [Link]

-

SlideShare. (n.d.). Gas Analysis Using FTIR. Retrieved from [Link]

-

Refubium. (n.d.). Chapter 2 Techniques and Experimental Setup. Retrieved from [Link]

-

Infrared Spectroscopy on Gases. (n.d.). Retrieved from [Link]

-

Cromlab Instruments. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

-

Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

-

Samara Journal of Science. (n.d.). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Retrieved from [Link]

-

Semantic Scholar. (1977, March 1). Hydrolysis of thiophosphoryl fluoride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphorothioic trifluoride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

-

Encyclopedia.pub. (2022, March 1). Technological Uses of Thioketal in Drug Delivery Systems. Retrieved from [Link]

Sources

- 1. Thiophosphoryl fluoride - Wikipedia [en.wikipedia.org]

- 2. Phosphorothioic trifluoride | F3PS | CID 137585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. mdpi.com [mdpi.com]

- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 6. hsa.ie [hsa.ie]

- 7. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophosphate - Wikipedia [en.wikipedia.org]

"physical properties of thiophosphoryl fluoride gas"

An In-Depth Technical Guide to the Physical Properties of Thiophosphoryl Fluoride (PSF₃) Gas

Authored by: Gemini, Senior Application Scientist

Abstract

Thiophosphoryl fluoride (PSF₃) is a colorless, inorganic molecular gas with unique chemical and physical characteristics. Notably, it is spontaneously flammable in air, burning with what has been described as "one of the coldest flames known."[1] Discovered in 1888, its distinct properties continue to make it a subject of interest for specialized research applications.[1] This technical guide provides a comprehensive overview of the fundamental physical properties of thiophosphoryl fluoride gas, intended for researchers, scientists, and professionals in drug development and materials science. The document synthesizes critically evaluated data on its molecular structure, thermodynamic and physical constants, spectroscopic signatures, and essential safety protocols.

Molecular Structure and Quantum Chemical Properties

The molecular architecture of thiophosphoryl fluoride is fundamental to understanding its physical behavior and reactivity. The central phosphorus atom is bonded to three fluorine atoms and one sulfur atom, resulting in a tetrahedral molecular shape.[1]

Electron diffraction studies have been pivotal in elucidating the precise geometric parameters of the PSF₃ molecule.[1] The double bond between phosphorus and sulfur (P=S) is significantly shorter than a single bond, indicating a strong covalent interaction. The molecule is polar, a property substantiated by its measured dipole moment.[1][2]

Molecular Geometry

The spatial arrangement of atoms in PSF₃ has been determined with high precision.[1]

Figure 1: Molecular Structure and Bond Parameters of PSF₃

Thermodynamic and Physical Properties

The thermodynamic properties of thiophosphoryl fluoride dictate its phase behavior under varying temperature and pressure conditions. It exists as a colorless gas at standard temperature and pressure.[1][3]

Key Thermodynamic and Physical Data

The following table summarizes the essential physical and thermodynamic constants for PSF₃.

| Property | Value | Source(s) |

| Molar Mass | 120.034 g/mol | [3][4][5] |

| Melting Point | -148.8 °C (124.3 K) | [1][3] |

| Boiling Point | -52.25 °C (220.90 K) | [1][3] |

| Liquid Density | 1.56 g/cm³ | [1][6] |

| Gas Density | 4.906 g/L | [1] |

| Critical Temperature | 72.8 °C (346 K) | [1][3] |

| Critical Pressure | 3.82 MPa | [1] |

| Enthalpy of Vaporization (at boiling point) | 19.6 kJ/mol | [1] |

| Liquid Refractive Index | 1.353 | [1][6] |

| Dipole Moment | 0.640 Debye | [1][2] |

Solubility and Reactivity Profile

Thiophosphoryl fluoride exhibits limited solubility in water, with which it is also highly reactive.[1] It is non-reactive with several common organic solvents, including ether, benzene, and carbon disulfide, as well as pure sulfuric acid.[1] Its most notable reaction is its spontaneous ignition in air.[1][6]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural confirmation of PSF₃. Its vibrational and nuclear magnetic resonance spectra exhibit characteristic features.

Infrared Spectroscopy

The infrared spectrum of PSF₃ is characterized by several distinct absorption bands corresponding to its fundamental vibrational modes. These bands serve as a unique fingerprint for the molecule.[1]

| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) |

| 983 | P-F Asymmetric Stretch |

| 951 | P-F Symmetric Stretch |

| 698 | P=S Stretch |

| 442 | F-P-F Bend |

| 404 | F-P-F Bend |

| 275 | F-P-S Bend |

Source: Journal of Fluorine Chemistry[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹⁹F and ³¹P NMR spectroscopy are powerful tools for studying thiophosphoryl fluoride and its derivatives.[4][7] High-resolution NMR can provide detailed information about the electronic environment of the phosphorus and fluorine nuclei and can be used to determine coupling constants.[7]

Experimental Workflow: Gas-Phase FTIR Analysis

The acquisition of high-quality spectroscopic data for a reactive gas like PSF₃ requires careful experimental design and adherence to strict safety protocols. The following section outlines a generalized workflow for obtaining a gas-phase Fourier-Transform Infrared (FTIR) spectrum.

Causality in Experimental Design: The choice of a gas-phase FTIR setup is dictated by the volatile nature of PSF₃. A sealed gas cell with IR-transparent windows (e.g., KBr or ZnSe) is essential to contain the gas safely while allowing the infrared beam to pass through. The entire gas handling manifold must be constructed from inert materials to prevent reaction with the analyte.

Figure 2: Workflow for Gas-Phase FTIR Analysis of PSF₃

Step-by-Step Protocol

-

System Preparation: Ensure the gas handling manifold and the sealed gas cell are clean, dry, and leak-tight. Evacuate the entire system using a high-vacuum pump to remove atmospheric gases and moisture.

-

Background Spectrum Acquisition: With the gas cell under vacuum, acquire a background spectrum on the FTIR spectrometer. This step is critical as it allows for the subtraction of any spectral features from the instrument optics or residual atmospheric components.

-

Sample Introduction: Carefully connect the PSF₃ gas cylinder to the manifold. Using the pressure regulator, slowly introduce a controlled, low pressure of PSF₃ gas into the evacuated gas cell. Monitor the pressure using a calibrated gauge.

-

Sample Spectrum Acquisition: Acquire the infrared spectrum of the PSF₃ sample. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by performing a background subtraction. The resulting spectrum will show the infrared absorbance of the PSF₃ gas.

-

System Purge: After analysis, the gas cell and manifold must be safely purged. The reactive PSF₃ gas should be vented through an appropriate scrubbing system (e.g., a caustic scrubber) to neutralize it before release.

Self-Validating System: This protocol incorporates self-validation at multiple stages. A successful vacuum demonstrates system integrity. The background scan provides a baseline for accurate sample measurement. Monitoring pressure ensures a known sample concentration for potential quantitative analysis.

Safety and Handling

Thiophosphoryl fluoride is a hazardous material that requires specialized handling procedures. Its primary hazards are its spontaneous flammability in air and the release of toxic and corrosive fumes upon decomposition or reaction with water.[1][6]

-

Spontaneous Flammability: PSF₃ ignites upon contact with air.[6] All handling must be conducted in an inert atmosphere (e.g., within a glovebox or using Schlenk line techniques).

-

Toxicity: Upon combustion or reaction with moisture, it can produce toxic and corrosive byproducts such as hydrogen fluoride (HF), sulfur oxides (SOx), and phosphorus oxides (POx).[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. All manipulations should be performed within a certified fume hood.[8]

-

Emergency Procedures: In case of exposure, immediate medical attention is required. For inhalation, move the individual to fresh air. For skin or eye contact, flush with copious amounts of water.[9][10]

Conclusion

Thiophosphoryl fluoride is a unique inorganic gas with well-defined physical properties. Its tetrahedral structure, distinct thermodynamic constants, and characteristic spectroscopic signature make it an interesting molecule for advanced chemical synthesis and research. However, its high reactivity and hazardous nature demand rigorous safety protocols and specialized handling equipment. This guide provides the foundational data and procedural considerations necessary for the safe and effective use of PSF₃ in a research environment.

References

-

Wikipedia. Thiophosphoryl fluoride. [Link]

-

Chemical Database. thiophosphoryl fluoride. [Link]

-

AIP Publishing. NMR Spectra of Pyrophosphoryl Tetrafluoride and μ‐Oxobis(thiophosphoryl Difluoride) | The Journal of Chemical Physics. [Link]

-

Chemical Compound Database. thiophosphoryl fluoride. [Link]

-

Stenutz. thiophosphoryl fluoride. [Link]

-

PubChem - NIH. Phosphorothioic trifluoride | F3PS | CID 137585. [Link]

Sources

- 1. Thiophosphoryl fluoride - Wikipedia [en.wikipedia.org]

- 2. thiophosphoryl fluoride [stenutz.eu]

- 3. thiophosphoryl fluoride [chemister.ru]

- 4. Phosphorothioic trifluoride | F3PS | CID 137585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

The Enduring Legacy and Modern Potential of Thiophosphoryl Fluoride: A Technical Guide

Introduction: A Compound of Striking Reactivity and Unexplored Promise

Thiophosphoryl fluoride (PSF₃) is a remarkable inorganic compound that has captivated and challenged chemists since its discovery. A colorless gas at standard conditions, its most striking characteristic is its spontaneous ignition in air, burning with a uniquely cool, greyish-green flame.[1][2] This inherent reactivity, while posing significant handling challenges, also hints at its potential as a versatile reagent in synthetic chemistry.

This technical guide provides a comprehensive overview of thiophosphoryl fluoride, from its historical discovery to its fundamental chemical properties. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of fluorine-containing compounds. While PSF₃ itself has not been a mainstream scaffold in medicinal chemistry, this guide will explore its potential role as a source of the thiophosphoryl (-P(S)F₂) moiety and as a building block for novel fluorinated molecules, a class of compounds of immense and growing importance in modern drug discovery.[3][4][5]

Part 1: The Discovery and Early History of a "Cold Flame"

The story of thiophosphoryl fluoride begins in 1888 with the work of J. W. Rodger and T. E. Thorpe.[1] Their initial synthesis involved heating arsenic trifluoride with thiophosphoryl chloride (PSCl₃) in a sealed glass tube to 150°C. This pioneering work not only led to the isolation of PSF₃ but also documented its unusual combustion properties. The discoverers noted that the flame produced was so cool they could pass their hands through it without discomfort, dubbing it "probably one of the coldest flames known".[1][2]

Early synthetic efforts also explored other routes, such as the reaction of lead fluoride (PbF₂) with phosphorus pentasulfide (P₂S₅) at 170°C.[1] These early investigations laid the groundwork for understanding the fundamental chemistry of this highly reactive molecule and provided the first glimpses into its unique behavior.

Part 2: Synthesis, Properties, and Safe Handling

The synthesis and manipulation of thiophosphoryl fluoride require a thorough understanding of its reactivity to ensure safe and successful experimentation. Modern synthetic methods have improved upon the original procedures, offering higher yields and greater purity.

Modern Synthetic Approaches

A common and effective laboratory-scale synthesis involves the fluorination of thiophosphoryl chloride (PSCl₃) using a suitable fluorinating agent. One such method utilizes sodium fluoride (NaF) in an acetonitrile solvent.[1]

Objective: To synthesize thiophosphoryl fluoride via the fluorination of thiophosphoryl chloride.

Materials:

-

Thiophosphoryl chloride (PSCl₃)

-

Anhydrous sodium fluoride (NaF)

-

Anhydrous acetonitrile (CH₃CN)

-

A three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (e.g., nitrogen or argon)

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere. The three-necked flask should be equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. The outlet of the reflux condenser should be connected to a cold trap to collect the gaseous product.

-

Reagent Preparation: In the reaction flask, place a stirred suspension of anhydrous sodium fluoride in anhydrous acetonitrile.

-

Reaction Initiation: Slowly add thiophosphoryl chloride to the stirred suspension from the dropping funnel. The reaction is typically performed at a controlled temperature.

-

Reaction Progression: The reaction mixture is heated to reflux to drive the fluorination to completion. The progress of the reaction can be monitored by observing the evolution of gas.

-

Product Collection: The gaseous thiophosphoryl fluoride that evolves from the reaction mixture is passed through the reflux condenser and collected in the cold trap.

-

Purification: The collected PSF₃ can be purified by fractional distillation to remove any remaining starting materials or by-products.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the spontaneous combustion of PSF₃ upon contact with air.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous, as PSF₃ reacts with water.

-

Cold Trap: A cold trap is essential for collecting the gaseous product, which has a very low boiling point.

-

Controlled Addition: The slow, controlled addition of PSCl₃ helps to manage the exothermicity of the reaction.

Chemical and Physical Properties

A thorough understanding of the properties of thiophosphoryl fluoride is paramount for its application in synthesis.

| Property | Value |

| Molecular Formula | PSF₃ |

| Molar Mass | 120.034 g/mol [6] |

| Appearance | Colorless gas or liquid[1] |

| Boiling Point | -52.25 °C[1] |

| Melting Point | -148.8 °C[1] |

| Molecular Shape | Tetrahedral at the P atom[1] |

| Reactivity | Spontaneously flammable in air; reacts with water[1][2] |

Diagram of Synthesis Workflow

Caption: Potential of PSF₃ in Drug Development.

Conclusion: A Historical Curiosity with a Modern Future

Thiophosphoryl fluoride, a compound discovered over a century ago, continues to be a subject of academic interest due to its fascinating reactivity. While its direct application in medicine is unlikely, its potential as a specialized reagent for the synthesis of novel organofluorine-phosphorus compounds should not be overlooked. As drug discovery programs increasingly rely on the unique properties of fluorinated molecules, the exploration of underutilized reagents like thiophosphoryl fluoride may provide new avenues for the design of next-generation therapeutics. A deep understanding of its synthesis, handling, and reactivity, as outlined in this guide, is the first step toward unlocking this potential.

References

- Thiophosphoryl fluoride. In Wikipedia; 2023.

- Reaction of Thiophosphoryl Fluoride & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry. 1976.

- Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. 2020.

- Design of organyl phosphate-based pro-drugs: comparative analysis of the antibiotic action of alkyl protecting groups with different degree of fluorin

- Thiophosphoryl fluoride | Wikipedia audio article. YouTube. October 25, 2018.

- Thiophosphoryl fluoride 2404-52-6 wiki. Guidechem.

- Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. 2020.

- Bioisosteric Replacements. Cambridge MedChem Consulting. January 30, 2021.

- The five naturally occurring organofluorine compounds, which are found in plants, animals or bacteria.

- Reasons and Status of Organofluorine Compounds As Drugs. Alfa Chemistry.

- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. 2022.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry. 2019.

- Thiophosphoryl azide fluoride | F2N3PS | CID 549859. PubChem.

- Bioisosterism. Drug Design Org.

- Bioisosteres of Common Functional Groups.

- The Fluorination of Thiophosphoryl Trichloride. Journal of the American Chemical Society. 1940.

- Chapter 32. The use of bioisosteric groups in lead optimization. In: The Practice of Medicinal Chemistry. 2015.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. 2022.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023.

- Preparation of thiophosphoryl chloride.

Sources

An In-depth Technical Guide to the Stability and Decomposition Pathways of Thiophosphoryl Fluoride (SPF₃)

Abstract

Thiophosphoryl fluoride (PSF₃), a colorless, spontaneously flammable gas, holds a unique position in inorganic chemistry due to its reactive nature and potential as a building block in synthetic chemistry.[1] Its utility, however, is intrinsically linked to its stability profile. This guide provides a comprehensive technical overview of the stability and decomposition pathways of thiophosphoryl fluoride. We will delve into the critical factors governing its stability, including thermal and hydrolytic degradation, and explore its reactivity with common nucleophiles. The narrative synthesizes mechanistic insights with practical, field-proven methodologies for analysis, offering a self-validating framework for researchers. By elucidating the causality behind its reactivity, this document aims to equip scientists with the authoritative knowledge required for the safe and effective handling, application, and derivatization of this important reagent.

Introduction to Thiophosphoryl Fluoride (PSF₃)

Thiophosphoryl fluoride is an inorganic molecular compound with a tetrahedral geometry at the phosphorus atom.[1] Discovered in 1888, it is notable for its spontaneous ignition in air, burning with what its discoverers called "probably one of the coldest flames known".[1][2] While its immediate application in areas like chemical warfare is limited by its rapid combustion, its unique P=S and P-F bonds make it a subject of interest for introducing the thiophosphoryl moiety in drug discovery and materials science.[1][3][4] Understanding its inherent instability and reactivity is paramount for any synthetic application.

Core Physicochemical Properties

A foundational understanding of PSF₃ begins with its physical properties, which dictate its handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | PSF₃ | [1][5][6] |

| Molar Mass | 120.035 g/mol | [1] |

| Appearance | Colorless gas or liquid | [1] |

| Boiling Point | -52.25 °C | [1] |

| Melting Point | -148.8 °C | [1] |

| Density | 4.906 g/L (gas) | [1] |

| Dipole Moment | 0.640 Debye | [1][7] |

| Solubility in Water | Slight, highly reactive | [1] |

Chemical Stability and Influencing Factors

PSF₃ is generally unstable with respect to moisture and heat.[1] Its decomposition is not a simple process but a complex interplay of environmental factors and reactant availability. The primary drivers of its instability are its susceptibility to hydrolysis and thermal degradation.

Hydrolytic Stability

The presence of water is a critical factor in the decomposition of PSF₃. The pathway and products of hydrolysis are highly dependent on the pH of the medium.

Neutral Hydrolysis: The reaction with neutral water is slow but comprehensive, ultimately leading to the complete breakdown of the molecule into hydrogen sulfide, phosphoric acid, and hydrofluoric acid.[1]

PSF₃ + 4 H₂O → H₂S + H₃PO₄ + 3 HF[1]

The slow nature of this reaction is noteworthy. Mechanistically, this process is analogous to the hydrolysis of its oxygen counterpart, phosphoryl fluoride (POF₃), which proceeds through intermediate fluorophosphoric acids.[8] It is plausible that the hydrolysis of PSF₃ follows a similar stepwise substitution of fluorine atoms, although the intermediates are not typically isolated.

Alkaline Hydrolysis: In alkaline media, the hydrolysis is more rapid and complex. The reaction of PSF₃ or its adducts with alkali hydroxides yields a mixture of products, including sulfide, sulfite, thiosulfate, phosphate, and fluoride ions. The distribution of sulfur-containing products suggests a complex redox process occurring alongside simple hydrolysis. For instance, in the hydrolysis of a PSF₃-pyridine adduct, the formation of a significant amount of sulfide (around 60%) is observed, whereas pure PSF₃ under similar conditions yields a considerable amount of sulfite (18-19%). This difference is attributed to the electronic changes at the P=S bond upon adduct formation.

Thermal Stability

Heat is another major factor driving the decomposition of PSF₃. Upon heating, the molecule undergoes auto-decomposition, initially yielding phosphorus trifluoride (PF₃) and elemental sulfur.[1] With continued or intense heating, further decomposition to other phosphorus fluorides and elemental phosphorus can occur.[1]

PSF₃ (g) --(heat)--> PF₃ (g) + S (s)

This process is particularly relevant when handling PSF₃ at elevated temperatures. For example, hot PSF₃ readily reacts with glass surfaces, producing silicon tetrafluoride (SiF₄), sulfur tetrafluoride (SF₄), and elemental phosphorus, which can compromise the integrity of reaction vessels.[1][2]

The thermal decomposition of related phosphorus compounds, such as phosphine (PH₃), has been studied and is known to be a first-order reaction.[9][10] While specific kinetic data for PSF₃ is scarce in the provided literature, it is reasonable to assume its decomposition follows similar kinetic principles, where the rate is dependent on temperature and concentration.

Key Decomposition Pathways and Mechanisms

The decomposition of PSF₃ is best understood by examining its reactivity with different classes of reagents, which defines its primary degradation pathways beyond simple hydrolysis and thermolysis.

Nucleophilic Substitution and Disproportionation

The phosphorus atom in PSF₃ is electrophilic and susceptible to attack by nucleophiles. However, these reactions are often complex and do not always result in simple substitution products.[1]

A prime example is the reaction with dimethylamine. While the expected substitution product, dimethylaminothiophosphoryl difluoride ((CH₃)₂NPSF₂), is formed, the reaction is complicated by the formation of solid byproducts.[1][11]

PSF₃ + 2 (CH₃)₂NH → (CH₃)₂NPSF₂ + [(CH₃)₂NH₂]⁺F⁻

The fluoride ions generated in this or subsequent steps can induce a disproportionation of PSF₃.[1] This leads to the formation of hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻) ions.[1][11] This tendency to disproportionate in the presence of fluoride is a key feature of PSF₃ chemistry. A similar reaction with cesium fluoride exemplifies this:

2 PSF₃ + CsF → Cs[PF₆] + CsPS₂F₂[1]

The underlying mechanism for nucleophilic substitution at a thiophosphoryl center can be either a concerted, single transition state process (Sₙ2-like) or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.[12][13] For thiophosphoryl fluorides, the high strength of the P-F bond and the stability of pentacoordinate phosphorus species containing fluorine suggest that the addition-elimination pathway is highly probable.[12]

Oxidation

PSF₃ is readily oxidized. It burns spontaneously in air with a characteristic greyish-green flame, producing solid white fumes of sulfur dioxide (SO₂) and phosphorus pentoxide (P₂O₅).[1]

PSF₃ + O₂ → SO₂ + P₂O₅ (unbalanced)

It can also be oxidized by stronger agents. For instance, it reacts with sulfur trioxide (SO₃) or sulfur dioxide (SO₂) to yield the more stable phosphoryl fluoride (POF₃) and elemental sulfur.[1]

PSF₃ + 3 SO₃ → POF₃ + 4 SO₂[1] 2 PSF₃ + SO₂ → 2 POF₃ + 3 S[1]

This reactivity highlights that the phosphorus center is readily converted to the P=O bond, which is thermodynamically more favorable.

Experimental Protocols for Stability Assessment

To provide actionable insights for laboratory professionals, this section outlines a robust, self-validating protocol for assessing the hydrolytic stability of a PSF₃ derivative.

Objective: To quantify the rate of hydrolysis of a PSF₃-derived compound (e.g., R-PSF₂) in a buffered aqueous solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

-

Materials & Preparation:

-

Synthesize or procure the thiophosphoryl fluoride compound of interest.

-

Prepare a stock solution of the compound in a dry, inert, water-miscible solvent (e.g., acetonitrile-d₃). Ensure all glassware is rigorously dried to prevent premature decomposition.[14]

-

Prepare an aqueous buffer solution at the desired pH.

-

An internal standard (e.g., trifluorotoluene) should be included in the stock solution for quantitative analysis.

-

-

Experimental Procedure:

-

Control Sample (t=0): Acquire a ¹⁹F and ³¹P NMR spectrum of the anhydrous stock solution. This confirms the initial purity and provides a baseline.

-

Initiation of Hydrolysis: In a clean, dry NMR tube maintained at a constant temperature, add a precise volume of the stock solution. Add a precise volume of the aqueous buffer to initiate the reaction.

-

Time-Course Monitoring: Immediately begin acquiring NMR spectra at regular intervals. ¹⁹F NMR is particularly powerful for monitoring the disappearance of the starting material's fluorine signal and the appearance of the fluoride ion (F⁻) signal from HF formation.[15] ³¹P NMR can track the change from the thiophosphoryl environment to the resulting phosphate species.

-

Data Analysis: Integrate the signal of the starting material relative to the internal standard at each time point. Plot the concentration of the starting material versus time.

-

Kinetics: From the concentration-time plot, determine the reaction order and calculate the rate constant (k) for the hydrolysis.

-

-

Self-Validation & Trustworthiness:

-

Anhydrous Control: Run a parallel experiment using the stock solution without the addition of the aqueous buffer. No significant degradation should be observed over the experimental timeframe, confirming that the observed decomposition is due to hydrolysis.

-

Material Compatibility: For prolonged studies, consider using fluoropolymer NMR tube liners to minimize reaction with the glass, which can be etched by the HF byproduct.[15]

-

Safe Handling and Storage

Given its reactivity, spontaneous flammability, and the hazardous nature of its decomposition products (especially HF), strict safety protocols are mandatory when working with PSF₃.[1][16]

-

Inert Atmosphere: PSF₃ and its solutions must be handled and stored under a strictly inert and dry atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[14][15]

-

Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[16][17]

-

Material Compatibility: Avoid using glass for long-term storage, as the potential formation of HF from trace moisture can etch the container.[1][15] Containers made of polyethylene, fluorocarbons (e.g., Teflon), or certain metals are preferred.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile are recommended), safety goggles, a face shield, and a flame-retardant lab coat.[16]

-

Spill Response: Have acid neutralizers (e.g., sodium bicarbonate) readily available for small spills within a fume hood. Larger spills require immediate evacuation and professional response.[16]

Conclusion

Thiophosphoryl fluoride is a highly reactive molecule whose stability is challenged by common laboratory conditions, primarily moisture and heat. Its decomposition pathways are diverse, ranging from straightforward hydrolysis and thermolysis to complex nucleophile-induced substitutions and disproportionations. For researchers in drug development and synthetic chemistry, a thorough understanding of these pathways is not merely academic but a prerequisite for safe and successful experimentation. The key to leveraging the synthetic potential of PSF₃ lies in controlling its environment—rigorously excluding water and air—and anticipating its complex reactivity with nucleophiles. By employing robust analytical methods to monitor its stability and reaction progress, scientists can confidently and effectively incorporate this unique thiophosphorylating agent into their research endeavors.

References

-

Thiophosphoryl fluoride - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Padma, D. K., & Vasudevamurthy, A. R. (1975). Reaction of Thiophosphoryl Fluoride & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 13, 242-244. Retrieved from [Link]

-

Klosinski, P., et al. (2021). Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. Molecules, 26(12), 3655. Retrieved from [Link]

-

Cavell, R. G. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio-phosphoryl fluorides. Canadian Journal of Chemistry, 46(4), 613-621. Retrieved from [Link]

-

Cavell, R. G. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio. ResearchGate. Retrieved from [Link]

-

Taylor, P. A., et al. (1990). The Adsorption and Thermal Decomposition of PH3 on Si(111)-(7x7). Defense Technical Information Center. Retrieved from [Link]

-

Padma, D. K., Vijayalakshmi, S., & Vasudevamurthy, A. R. (1977). Hydrolysis of thiophosphoryl fluoride. Journal of Fluorine Chemistry, 9(3), 209-218. Retrieved from [Link]

-

Synthesis of thiophosphoryl fluoride 6(F). (n.d.). ResearchGate. Retrieved from [Link]

-

Phosphoryl fluoride - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Thorpe, T. E., & Rodger, J. W. (1888). On thiophosphoryl fluoride. Journal of the Chemical Society, Transactions, 53, 766-767. Retrieved from [Link]

-

Moritani, T., Kuchitsu, K., & Morino, Y. (1971). Molecular structures of phosphoryl fluoride, phosphoryl chloride, and thiophosphoryl chloride studied by gas electron diffraction. Inorganic Chemistry, 10(2), 344-350. Retrieved from [Link]

-

Um, I. H. (2014). Nucleophilic Substitution at Thiophosphoryl Center (P=S). American Journal of Chemistry, 4(3), 62-67. Retrieved from [Link]

-

Thiophosphoryl azide fluoride. (n.d.). PubChem. Retrieved from [Link]

-

Narayanan, A., et al. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 20(48), 9459-9475. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. ResearchGate. Retrieved from [Link]

-

Am Ende, C. W., et al. (2018). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 16(1), 124-134. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4331. Retrieved from [Link]

-

Zaitsau, D. H., Paulechka, Y. U., & Kabo, G. J. (2006). The kinetics of thermal decomposition of 1-butyl-3-methylimidazolium hexafluorophosphate. The Journal of Physical Chemistry A, 110(41), 11602-11604. Retrieved from [Link]

-

Booth, H. S., & Cassidy, M. C. (1940). The Fluorination of Thiophosphoryl Trichloride. Journal of the American Chemical Society, 62(9), 2369-2372. Retrieved from [Link]

-

Thiophosphoryl fluoride. (n.d.). NIST WebBook. Retrieved from [Link]

-

Phosphorothioic trifluoride. (n.d.). PubChem. Retrieved from [Link]

-

The thermal decomposition of phosphine (PH3) into phosphorus and molecular hydrogen is a first-order reaction. (2019). Brainly. Retrieved from [Link]

-

Lavarad, A. M., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 390, 144689. Retrieved from [Link]

-

Fluorine-based new drug synthesis at lightning speed. (2023). EurekAlert!. Retrieved from [Link]

-

Kącka-Zych, A., & Zawadzińska, K. (2025). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 30(23), 5133. Retrieved from [Link]

-

Thermal decomposition - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Koppel, M., et al. (2025). Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study. ResearchGate. Retrieved from [Link]

-

thiophosphoryl fluoride. (n.d.). Stenutz. Retrieved from [Link]

-

The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. (2024). MDPI. Retrieved from [Link]

-

Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. (2016). University of Alabama at Birmingham. Retrieved from [Link]

-

Guide for the Safe Handling of Tetrafluoroethylene. (2017). Plastics Europe. Retrieved from [Link]

Sources

- 1. Thiophosphoryl fluoride - Wikipedia [en.wikipedia.org]

- 2. LX.—Thiophosphoryl fluoride - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophosphoryl fluoride [webbook.nist.gov]

- 6. Phosphorothioic trifluoride | F3PS | CID 137585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thiophosphoryl fluoride [stenutz.eu]

- 8. Phosphoryl fluoride - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. benchchem.com [benchchem.com]

- 16. uab.edu [uab.edu]

- 17. fluoropolymers.eu [fluoropolymers.eu]

The Vibrational Landscape of Thiophosphoryl Fluoride (PSF₃): An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the vibrational spectroscopy of thiophosphoryl fluoride (PSF₃), a molecule of significant interest due to its unique chemical properties and C₃ᵥ symmetry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and detailed spectral analysis of PSF₃. We will examine the infrared and Raman spectra, assign the fundamental vibrational modes, and discuss the insights into molecular structure and bonding derived from force field calculations. This guide aims to serve as a definitive resource, bridging fundamental principles with practical applications in the field.

Introduction: The Significance of Thiophosphoryl Fluoride

Thiophosphoryl fluoride (PSF₃) is a colorless, inorganic molecular gas with a distinctive tetrahedral geometry at the phosphorus atom.[1] First synthesized in 1888, it is known for its spontaneous ignition in air, producing what has been described as "probably one of the coldest flames known".[1] Beyond its curious combustion properties, PSF₃ serves as a valuable model system for studying vibrational phenomena in molecules with C₃ᵥ symmetry. Its relative simplicity, with only four atoms, allows for a thorough and unambiguous assignment of its vibrational modes. Understanding the vibrational characteristics of PSF₃ is not merely an academic exercise; it provides fundamental insights into the nature of the phosphorus-sulfur (P=S) and phosphorus-fluorine (P-F) bonds, which are integral to the chemistry of many organophosphorus compounds, some of which have applications in pharmacology and materials science.

The vibrational spectrum of a molecule is a unique fingerprint, dictated by its structure, the masses of its atoms, and the forces holding them together. By employing techniques such as infrared (IR) and Raman spectroscopy, we can probe the discrete vibrational energy levels of PSF₃. The resulting spectra, rich in information, allow us to deduce key molecular parameters, including bond strengths and interatomic bond angles.

This guide will provide a holistic overview of the vibrational spectroscopy of PSF₃, from the foundational theory to the practical aspects of spectral acquisition and interpretation. We will culminate in a detailed analysis of the vibrational assignments and the force field of the molecule, offering a complete picture of its dynamic behavior.

Theoretical Framework: Vibrational Modes of a C₃ᵥ Molecule

Thiophosphoryl fluoride belongs to the C₃ᵥ point group, a classification that describes its molecular symmetry. This symmetry is crucial as it dictates the number and nature of its vibrational modes, as well as their activity in IR and Raman spectroscopy.

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For PSF₃ (N=4), this results in 3(4) - 6 = 6 normal modes of vibration. Group theory allows us to classify these modes based on their symmetry properties. For a C₃ᵥ molecule like PSF₃, the six vibrational modes are distributed among the A₁ and E symmetry species:

-

3A₁ modes: These are totally symmetric vibrations, meaning the molecule's symmetry is preserved throughout the vibrational motion. A₁ modes are active in both infrared and Raman spectroscopy.

-

3E modes: These are doubly degenerate vibrations, meaning there are two distinct but energetically identical vibrational motions for each E mode. E modes are also active in both infrared and Raman spectroscopy.

The selection rules for IR and Raman activity are determined by changes in the molecule's dipole moment and polarizability, respectively, during a vibration. For PSF₃, all six fundamental vibrations are expected to be observable in both IR and Raman spectra.

To visualize the relationship between molecular structure and its vibrational modes, we can use a diagram.

Caption: Experimental workflow for the vibrational analysis of PSF₃.

Spectral Analysis and Vibrational Assignments

A complete vibrational assignment for PSF₃ has been established based on detailed analyses of its infrared and Raman spectra. [2]The observed frequencies are assigned to the six fundamental modes of vibration, categorized by their symmetry.

| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

| ν₁ | A₁ | 983 | 982 | Symmetric P-F stretch |

| ν₂ | A₁ | 698 | 697 | P=S stretch |

| ν₃ | A₁ | 442 | 441 | Symmetric F-P-F bend (umbrella) |

| ν₄ | E | 951 | 950 | Asymmetric P-F stretch |

| ν₅ | E | 404 | 403 | Asymmetric F-P-F bend |

| ν₆ | E | 275 | 274 | Rocking/Wagging of PF₃ group |

Note: The frequencies listed are representative values from the literature and may vary slightly depending on the experimental conditions and resolution. [1][2] A noteworthy observation is the frequency of the P=S stretching vibration (ν₂). Its value is lower in PSF₃ compared to PSCl₃. This decrease in frequency with increasing fluorination suggests a weakening of the P=S bond. This can be attributed to the high electronegativity of the fluorine atoms, which withdraw electron density from the phosphorus atom, thereby reducing the extent of pπ-dπ bonding between phosphorus and sulfur. [2]

Force Field Analysis

Force field analysis provides a quantitative measure of the forces between atoms in a molecule. The force constants derived from this analysis are directly related to the bond strengths and the rigidity of the molecular structure. For PSF₃, a general valence force field (GVFF) is typically employed.

The force constants represent the stiffness of the bonds (stretching force constants) and the resistance to bond angle deformation (bending force constants). They are calculated from the experimentally determined vibrational frequencies. The values of the force constants provide deeper insights into the nature of the chemical bonds. For instance, a larger stretching force constant indicates a stronger bond.

| Force Constant | Description | Value (mdyn/Å) |

| f(P=S) | P=S stretching | ~5.85 |

| f(P-F) | P-F stretching | ~6.20 |

| f(P=S/P-F) | P=S and P-F stretch interaction | Varies |

| f(P-F/P-F) | P-F and P-F stretch interaction | Varies |

| f(F-P-F) | F-P-F bending | Varies |

| f(S=P-F) | S=P-F bending | Varies |

Note: The force constant values are approximate and depend on the specific force field model used in the calculation. [3] The relatively high value of the P-F stretching force constant is consistent with a strong covalent bond. The P=S stretching force constant, while significant, is lower than that of a typical double bond, reflecting the complex nature of the bonding in the thiophosphoryl group.

Conclusion

The vibrational spectroscopy of thiophosphoryl fluoride offers a fascinating window into the interplay of molecular symmetry, bonding, and dynamics. Through the combined application of infrared and Raman spectroscopy, we have been able to elucidate the complete vibrational landscape of this C₃ᵥ molecule. The assignment of its six fundamental vibrational modes and the analysis of its force field provide a robust and quantitative description of its intramolecular forces.

This in-depth guide has sought to provide both the theoretical foundation and the practical knowledge necessary for researchers and scientists to confidently engage with the vibrational analysis of PSF₃ and related compounds. The methodologies and insights presented herein are not only crucial for fundamental chemical physics but also hold relevance for fields such as drug development, where understanding the vibrational signatures of phosphorus-containing functional groups can be of significant diagnostic value. The continued study of such model systems will undoubtedly further refine our understanding of molecular vibrations and their profound connection to chemical structure and reactivity.

References

-

Thiophosphoryl fluoride - Wikipedia. Available from: [Link]

-

Reaction of Thiophosphoryl Fluoride & Thiophosphoryl Chloride with Pyridine. Available from: [Link]

-

Vibrational Spectra of SPCl3, SPCl2F, SPClF2, and SPF3 | The Journal of Chemical Physics | AIP Publishing. Available from: [Link]

-

Characterization of Multi-Pass Enhanced Raman Spectroscopy for Gaseous Measurement. Available from: [Link]

-

Experimental setup. (A) Schematic illustration of the... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Molecular constants of PSF ₅ and NSF ₃. Available from: [Link]

-

Thiophosphoryl fluoride | Wikipedia audio article - YouTube. Available from: [Link]

-

Typical experimental arrangements for Raman spectroscopy. ( a ) Signal... - ResearchGate. Available from: [Link]

Sources

"thermodynamic data for thiophosphoryl fluoride"

An In-Depth Technical Guide to the Thermodynamic Data of Thiophosphoryl Fluoride (PSF₃)

Abstract

Thiophosphoryl fluoride (PSF₃), a colorless, spontaneously flammable gas, serves as a key reagent and building block in various areas of chemical synthesis. A thorough understanding of its thermodynamic properties is paramount for reaction modeling, process optimization, and safety engineering. This technical guide provides a comprehensive overview of the thermodynamic data for PSF₃, amalgamating critically evaluated experimental data with insights from high-accuracy computational methodologies. We delve into the causality behind the experimental and theoretical techniques used to derive these properties, present the data in accessible formats, and offer detailed protocols for computational validation, ensuring a self-validating and authoritative resource for the scientific community.

The Foundational Importance of Thermodynamic Data for PSF₃